molecular formula C14H18N2O B10845693 8-(1-Methyl-butoxy)-quinolin-2-ylamine

8-(1-Methyl-butoxy)-quinolin-2-ylamine

Cat. No.: B10845693
M. Wt: 230.31 g/mol
InChI Key: KMEFXXMANWGJCR-UHFFFAOYSA-N
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Description

8-(1-Methyl-butoxy)-quinolin-2-ylamine is a synthetic quinoline derivative belonging to a class of compounds developed as melanin-concentrating hormone receptor 1 (MCHR1) antagonists. The compound features a quinoline core substituted with a 2-amine group and an 8-alkoxy chain (1-methyl-butoxy). This structural motif is critical for receptor binding and selectivity, as demonstrated in structure-activity relationship (SAR) studies of related analogs .

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

8-pentan-2-yloxyquinolin-2-amine

InChI

InChI=1S/C14H18N2O/c1-3-5-10(2)17-12-7-4-6-11-8-9-13(15)16-14(11)12/h4,6-10H,3,5H2,1-2H3,(H2,15,16)

InChI Key

KMEFXXMANWGJCR-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)OC1=CC=CC2=C1N=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Potency

Key structural analogs of 8-(1-Methyl-butoxy)-quinolin-2-ylamine include other 8-alkoxyquinolin-2-ylamine derivatives with varying alkoxy substituents. These modifications significantly impact MCHR1 antagonistic potency, as measured by IC₅₀ values (Table 1).

Table 1. Comparison of MCHR1 Antagonistic Activity of 8-Alkoxyquinolin-2-ylamine Derivatives

Compound Name Alkoxy Substituent IC₅₀ (nM) Reference
8-(1,2-Dimethyl-propoxy)-quinolin-2-ylamine 1,2-Dimethyl-propoxy 0.9
8-(1,3,3-Trimethyl-butoxy)-quinolin-2-ylamine 1,3,3-Trimethyl-butoxy 24
This compound* 1-Methyl-butoxy ~5–10†
ADS-102891 Cyclohexylmethoxy 9

The estimated IC₅₀ range (~5–10 nM) is inferred from structural analogs. †Hypothetical value based on SAR trends.

The 1,2-dimethyl-propoxy substituent (IC₅₀ = 0.9 nM) demonstrates superior potency, likely due to increased steric bulk enhancing receptor binding. In contrast, the 1,3,3-trimethyl-butoxy group (IC₅₀ = 24 nM) shows reduced activity, suggesting excessive branching may hinder optimal interactions. The 1-methyl-butoxy chain in the target compound balances moderate steric bulk and hydrophobicity, likely positioning its IC₅₀ within the mid-nanomolar range .

Selectivity and Pharmacokinetic Profiles

While explicit selectivity data for this compound is unavailable, related quinoline derivatives exhibit high selectivity for MCHR1 over other GPCRs. For example, NGD-4715 (a non-quinoline MCHR1 antagonist) shows >100-fold selectivity against serotonin and dopamine receptors . Quinoline-based analogs generally exhibit favorable blood-brain barrier permeability, as evidenced by AMG 076, which demonstrated robust central MCHR1 occupancy in preclinical models .

Clinical and Preclinical Outcomes

Although this compound itself lacks reported clinical data, structurally related MCHR1 antagonists like GW856464 and AMG 076 have shown anti-obesity effects in diet-induced obese (DIO) rodent models, reducing body weight by 5–15% over 14 days . However, clinical trials for several MCHR1 antagonists (e.g., GW856464) were discontinued due to insufficient efficacy or safety concerns, highlighting the challenges in translating preclinical success to humans .

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